molecular formula C27H18Br2N4O8 B11110091 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-nitrophenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-nitrophenol)

Cat. No.: B11110091
M. Wt: 686.3 g/mol
InChI Key: AMYWTRKSHSQTGR-UHFFFAOYSA-N
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Description

4-BROMO-2-({[5-(3-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-4-HYDROXYBENZYL)-2-HYDROXYPHENYL]IMINO}METHYL)-6-NITROPHENOL is a synthetic organic compound characterized by its complex structure, which includes multiple bromine, hydroxyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-({[5-(3-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-4-HYDROXYBENZYL)-2-HYDROXYPHENYL]IMINO}METHYL)-6-NITROPHENOL typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of bromination, nitration, and condensation reactions under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Safety measures are crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-({[5-(3-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-4-HYDROXYBENZYL)-2-HYDROXYPHENYL]IMINO}METHYL)-6-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.

Scientific Research Applications

4-BROMO-2-({[5-(3-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-4-HYDROXYBENZYL)-2-HYDROXYPHENYL]IMINO}METHYL)-6-NITROPHENOL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-2-({[5-(3-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-4-HYDROXYBENZYL)-2-HYDROXYPHENYL]IMINO}METHYL)-6-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, leading to the modulation of biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethylaniline: A simpler brominated aromatic compound.

    Benzamide, N-(4-bromophenyl)-3-methoxy-: Another brominated compound with different functional groups.

    3,5-Dibromo-4-methylaniline: A compound with multiple bromine atoms and a methyl group.

Uniqueness

4-BROMO-2-({[5-(3-{[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-4-HYDROXYBENZYL)-2-HYDROXYPHENYL]IMINO}METHYL)-6-NITROPHENOL is unique due to its complex structure and the presence of multiple reactive sites

Properties

Molecular Formula

C27H18Br2N4O8

Molecular Weight

686.3 g/mol

IUPAC Name

4-bromo-2-[[5-[[3-[(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C27H18Br2N4O8/c28-18-8-16(26(36)22(10-18)32(38)39)12-30-20-6-14(1-3-24(20)34)5-15-2-4-25(35)21(7-15)31-13-17-9-19(29)11-23(27(17)37)33(40)41/h1-4,6-13,34-37H,5H2

InChI Key

AMYWTRKSHSQTGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)O

Origin of Product

United States

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